(2-Chloropyridin-3-yl)methyl methanesulfonate

Overview

Description

Synthesis Analysis

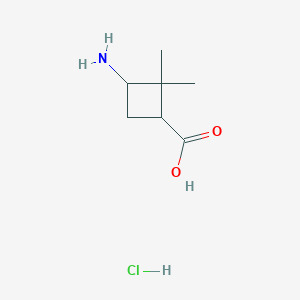

(2-Chloropyridin-3-yl)methyl methanesulfonate can be synthesized through the condensation of 1,3-bis (silyloxy)-1,3-butadienes with 2-chloropyridine-3-carboxylic acid chloride . This reaction yields two methyl 5-(2-chloropyridin-3-yl)pentanoates. The subsequent permethylation of these products results in two distinct compounds, depending on the substitution pattern of the 1,3,5-tricarbonyl moiety .

Molecular Structure Analysis

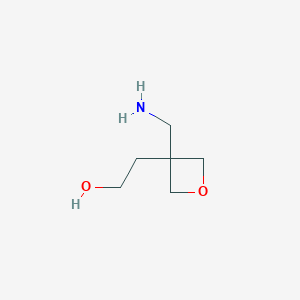

The molecular structure is depicted in the figure, and additional crystallographic data can be found in Tables 1 and 2 .

Chemical Reactions Analysis

MMS primarily methylates DNA at N7-deoxyguanosine and N3-deoxyadenosine sites. It also methylates other oxygen and nitrogen atoms in DNA bases, as well as one of the non-carbon-bound oxygen atoms of the phosphodiester linkage. Initially believed to cause double-stranded DNA breaks, it is now understood that MMS stalls replication forks. Cells deficient in homologous recombination struggle to repair these damaged replication forks .

Scientific Research Applications

Catalysis in Organic Synthesis

- Nicotinium methane sulfonate (NMS), related to (2-Chloropyridin-3-yl)methyl methanesulfonate, has been used as a bio-renewable, protic ionic liquid and bi-functional catalyst for the synthesis of 2-amino-3-cyano pyridines. This substance demonstrates remarkable catalytic activity in one-pot synthesis under solvent-free conditions, showcasing its potential as an efficient and sustainable catalyst in organic synthesis (Tamaddon & Azadi, 2018).

Microbial Metabolism

- Methanesulfonic acid, closely related to this compound, plays a key role in the biogeochemical cycling of sulfur. Its metabolism by various aerobic bacteria, which utilize it as a carbon and energy source, highlights its importance in microbial processes and environmental chemistry (Kelly & Murrell, 1999).

Structural and Vibrational Studies

- Research on 2-chloroethyl(methylsulfonyl)methanesulfonate, a compound similar to this compound, has provided insights into its structural and vibrational properties. X-ray diffraction and theoretical methods have been used to investigate its molecular structure, offering valuable information for understanding the physical and chemical properties of such compounds (Galván et al., 2018).

Thermodynamics Research

- Studies on the thermodynamics of methanesulfonic acid and its derivatives, including compounds like this compound, have provided revised thermodynamic quantities crucial for understanding chemical reactions and processes involving these substances (Guthrie & Gallant, 2000).

Production and Use in Research

- While methyl methanesulfonate, a derivative, is not widely produced commercially, it has been used significantly for research purposes. This underscores the importance of such compounds primarily in scientific research rather than large-scale industrial applications (Methyl Methanesulfonate, 1999).

Mechanism of Action

Target of action

Alkylating agents, such as Methyl methanesulfonate, primarily target DNA . They act by adding an alkyl group (CnH2n+1) to the guanine base of DNA, at the number 7 nitrogen atom of the purine ring .

Mode of action

The alkylation damages the DNA, which interferes with the cell’s ability to replicate. In the case of Methyl methanesulfonate, it methylates DNA predominantly on N7-deoxyguanosine and N3-deoxyadenosine .

Biochemical pathways

The DNA damage triggers several biochemical pathways. This includes the DNA repair pathway where the cell attempts to repair the damaged DNA. If the damage is too severe and beyond repair, it can lead to apoptosis, or programmed cell death .

Result of action

The result of the action of alkylating agents is the disruption of DNA replication, which can lead to cell death. This makes alkylating agents effective in treating rapidly dividing cells, such as cancer cells .

Future Directions

properties

IUPAC Name |

(2-chloropyridin-3-yl)methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-13(10,11)12-5-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMFQCKGCIAHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601231135 | |

| Record name | 3-Pyridinemethanol, 2-chloro-, 3-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166770-75-8 | |

| Record name | 3-Pyridinemethanol, 2-chloro-, 3-methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166770-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinemethanol, 2-chloro-, 3-methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601231135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B1401547.png)

![4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1401548.png)

![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenoxy)ethan-1-ol](/img/structure/B1401561.png)

![4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile](/img/structure/B1401563.png)